4-Nonene, 1-bromo-, (Z)-
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Overview
Description
4-Nonene, 1-bromo-, (Z)- is an organic compound that belongs to the family of alkenes It is characterized by the presence of a bromine atom attached to the first carbon of a nonene chain, with a double bond in the Z-configuration between the fourth and fifth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonene, 1-bromo-, (Z)- typically involves the bromination of 4-Nonene. This can be achieved through the addition of bromine (Br₂) to the double bond of 4-Nonene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature. The Z-configuration is maintained by carefully controlling the reaction conditions to prevent isomerization.
Industrial Production Methods
On an industrial scale, the production of 4-Nonene, 1-bromo-, (Z)- can be achieved through the catalytic bromination of 4-Nonene using a bromine source and a suitable catalyst. This process is optimized to ensure high yield and purity of the desired Z-isomer.
Chemical Reactions Analysis
Types of Reactions
4-Nonene, 1-bromo-, (Z)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br₂) or hydrogen bromide (HBr) in an inert solvent.
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a suitable co-oxidant.
Major Products
Substitution: 4-Nonene-1-ol
Addition: 1,2-Dibromo-4-nonene
Oxidation: 4-Nonene-1,2-diol
Scientific Research Applications
4-Nonene, 1-bromo-, (Z)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nonene, 1-bromo-, (Z)- involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The double bond in the Z-configuration can participate in addition reactions, leading to the formation of new compounds with different properties. The specific pathways and targets depend on the nature of the reaction and the reagents used.
Comparison with Similar Compounds
4-Nonene, 1-bromo-, (Z)- can be compared with other similar compounds, such as:
4-Nonene, 1-bromo-, (E)-: The E-isomer has a different spatial arrangement of the substituents around the double bond, leading to different reactivity and properties.
4-Nonene, 1-chloro-, (Z)-: The chlorine analog has different reactivity due to the presence of a chlorine atom instead of bromine.
4-Nonene, 1-iodo-, (Z)-: The iodine analog has different reactivity and properties due to the presence of an iodine atom.
Properties
Molecular Formula |
C9H17Br |
---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
(Z)-1-bromonon-4-ene |
InChI |
InChI=1S/C9H17Br/c1-2-3-4-5-6-7-8-9-10/h5-6H,2-4,7-9H2,1H3/b6-5- |
InChI Key |
VVEGXTQSICTWOQ-WAYWQWQTSA-N |
Isomeric SMILES |
CCCC/C=C\CCCBr |
Canonical SMILES |
CCCCC=CCCCBr |
Origin of Product |
United States |
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